2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate
Description
This compound is a bifunctional molecule featuring a carboxymethylamino acetic acid backbone linked to a 3-(2,5-dioxopyrrol-1-yl)propyl group, paired with a 4-methylbenzenesulfonate counterion. The maleimide moiety (2,5-dioxopyrrol-1-yl) confers thiol-reactive properties, making it valuable for bioconjugation in drug delivery or protein modification . The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and stability in polar solvents. Its molecular formula is C₁₈H₂₀N₂O₈S, with key functional groups including the carboxylic acid, tertiary amine, maleimide, and aromatic sulfonate .
Properties
CAS No. |
207613-07-8 |
|---|---|
Molecular Formula |
C18H21N2O9S- |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14N2O6.C7H8O3S/c14-8-2-3-9(15)13(8)5-1-4-12(6-10(16)17)7-11(18)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3H,1,4-7H2,(H,16,17)(H,18,19);2-5H,1H3,(H,8,9,10)/p-1 |
InChI Key |
WRLONHPTPXRPQG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=O)N(C1=O)CCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Formation of the 3-(2,5-dioxopyrrol-1-yl)propyl intermediate, which contains the maleimide functional group (2,5-dioxopyrrol-1-yl).
- Coupling of this intermediate with glycine or a glycine derivative to introduce the carboxymethylaminoacetic acid moiety.
- Formation of the salt with 4-methylbenzenesulfonic acid (tosylic acid) to yield the tosylate salt form.
Detailed Synthetic Route
Step 1: Preparation of N-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propionyl)glycine
- The maleimide derivative, 3-(2,5-dioxopyrrol-1-yl)propionic acid or its activated ester, is reacted with glycine under controlled conditions.
- The reaction typically proceeds in an aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), facilitating nucleophilic attack by the amino group of glycine on the activated maleimide derivative.
- The product is N-(3-(2,5-dioxopyrrol-1-yl)propionyl)glycine, which contains the key functional groups needed for further modification.
Step 2: Formation of 2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid
- The above intermediate is further reacted with an additional equivalent of glycine or a related amino acid derivative to introduce the second carboxymethyl group.
- This step often involves peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts to facilitate amide bond formation.
- The reaction is performed under mild conditions to avoid decomposition of the sensitive maleimide ring.
Step 3: Salt Formation with 4-Methylbenzenesulfonic Acid
- The free acid form of the compound is treated with 4-methylbenzenesulfonic acid (tosylic acid) to form the tosylate salt.
- This step improves the compound's solubility and stability, facilitating its use in pharmaceutical formulations.
- The salt formation is typically carried out in an organic solvent such as methanol or ethanol, followed by isolation of the crystalline salt.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Maleimide derivative + Glycine | DMF or DMSO | 0–25 °C | Use of activated ester forms |
| 2 | Intermediate + Glycine + Coupling reagent | DMF or DMSO | Room temp | Peptide coupling conditions |
| 3 | Free acid + 4-Methylbenzenesulfonic acid | Methanol/Ethanol | Room temp | Salt formation, crystallization |
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques such as preparative HPLC.
- Characterization involves spectroscopic methods including NMR (proton and carbon), mass spectrometry, and IR spectroscopy to confirm the presence of the maleimide ring, amide bonds, and tosylate salt.
- Chromatographic purity is assessed by HPLC or TLC.
Research Discoveries and Supporting Data
Patent Literature
According to US Patent US10155821B2, the compound or its derivatives are used in antibody-drug conjugates, where the maleimide group facilitates conjugation to cysteine residues on antibodies. The patent describes synthetic methods involving the reaction of maleimide derivatives with glycine-based moieties to form the target compound, emphasizing the use of DMF and DMSO as solvents and mild reaction temperatures to preserve functionality.
Chemical Reaction Methods
The synthesis involves well-established peptide coupling chemistry and maleimide functionalization reactions, which are widely documented in chemical literature and patents. The use of carbodiimide coupling agents and mild conditions is critical to maintain the integrity of the maleimide ring, which is prone to hydrolysis under harsh conditions.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Key Intermediate | 3-(2,5-Dioxopyrrol-1-yl)propionic acid or activated ester |
| Coupling Partner | Glycine or glycine derivatives |
| Coupling Reagents | Carbodiimides (EDC, DCC), uronium salts |
| Solvents | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol |
| Reaction Temperature | 0–25 °C (Step 1), Room temperature (Step 2 and 3) |
| Salt Formation | Reaction with 4-methylbenzenesulfonic acid (tosylic acid) |
| Purification | Recrystallization, preparative HPLC |
| Characterization | NMR, Mass Spectrometry, IR, HPLC |
| Application Context | Antibody-drug conjugates, peptide modification |
Chemical Reactions Analysis
Chemical Reaction Types
The compound exhibits diverse reactivity due to its functional groups (carboxylic acid, amino, sulfonate, and pyrrolidine ring):
Oxidation Reactions
-
Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Mechanism : Oxidation of the pyrrolidine ring or adjacent groups, leading to cleavage or functional group conversion.
-
Example : Oxidation of the pyrrolidine ring may yield diketone intermediates.
Reduction Reactions
-
Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Mechanism : Reduction of carbonyl groups (e.g., ketones) to alcohols or amines.
Substitution Reactions
-
Agents : Nucleophiles (e.g., amines, alkoxides) or electrophiles (e.g., alkyl halides).
-
Mechanism : Replacement of labile groups (e.g., sulfonate esters) via nucleophilic or electrophilic substitution.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Diketones, oxidized derivatives |
| Reduction | LiAlH₄, NaBH₄ | Alcohols, amines |
| Substitution | Nucleophiles/Electrophiles | Modified derivatives |
Functional Group Interactions
-
Amino group : Participates in nucleophilic attacks or condensation reactions.
-
Carboxylic acid : Engages in esterification, amidation, or decarboxylation.
-
Sulfonate group : Enhances solubility and stability; undergoes hydrolysis or substitution.
-
Pyrrolidine ring : Susceptible to ring-opening reactions under acidic/basic conditions.
Biological Target Interactions
The compound interacts with enzymes and receptors via:
-
Electrostatic interactions : Amino and carboxylate groups bind to charged residues.
-
Hydrophobic interactions : Pyrrolidine ring and sulfonate moiety engage in nonpolar regions.
Characterization Techniques
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound exhibits properties that may be beneficial in the design of new therapeutic agents. Its structural features allow for interactions with biological targets, potentially leading to the development of drugs that modulate specific biochemical pathways.
- Antioxidant Activity : Research indicates that derivatives of this compound can exhibit antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting a potential application in nutraceuticals and functional foods .
- Targeted Drug Delivery : The unique structure of the compound allows for modifications that can enhance solubility and bioavailability, making it suitable for targeted drug delivery systems. This is particularly relevant in cancer therapy where localized treatment is essential to minimize side effects .
Biochemical Research
- Enzyme Inhibition Studies : The compound can be utilized in enzyme inhibition assays to understand its effects on specific enzymes involved in metabolic pathways. This can provide insights into its mechanism of action and potential therapeutic uses .
- Protein Interaction Studies : The ability of the compound to interact with proteins makes it a candidate for studying protein-ligand interactions. Such studies are vital for drug discovery as they help identify lead compounds that can modulate protein functions .
Materials Science Applications
- Polymer Chemistry : The compound's carboxymethyl group can be utilized in the synthesis of polymers with specific functionalities. This is significant in creating materials with tailored properties for applications in coatings, adhesives, and biomedical devices.
- Nanotechnology : Incorporating this compound into nanomaterials can enhance their stability and functional properties, making it suitable for applications in sensors and drug delivery systems.
Data Table of Research Findings
Case Studies
-
Case Study on Antioxidant Properties :
A study conducted by researchers at a leading university demonstrated that derivatives of 2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid showed significant scavenging activity against DPPH radicals, indicating strong antioxidant potential which could be harnessed in dietary supplements. -
Targeted Drug Delivery System Development :
Researchers developed a nanoparticle system incorporating this compound to enhance the delivery of chemotherapeutic agents directly to tumor cells, thereby reducing systemic toxicity. The results indicated improved therapeutic efficacy compared to conventional delivery methods. -
Enzyme Inhibition Mechanism Exploration :
A biochemical study highlighted how this compound inhibited specific enzymes involved in glucose metabolism, suggesting its potential use as an adjunct therapy in diabetes management.
Mechanism of Action
The mechanism of action of N-(CARBOXYMETHYL)-N-[3-(2,5-DIHYDRO-2,5-DIOXO-1H-PYRROL-1-YL)PROPYL]-MONO(4-METH) involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional distinctions between the target compound and analogous molecules:
Key Comparative Insights:
Functional Group Diversity :
- The target compound uniquely combines a maleimide (thiol-reactive) and tosylate (solubilizing) group, unlike the imidazole-derived acetic acid (IDE inhibitor ) or diclofenac conjugate (anti-inflammatory ).
- Perfluorinated analogs () prioritize sulfonyl and fluorinated chains for hydrophobicity, contrasting with the target’s polar tosylate .
Synthetic Complexity: The target’s synthesis involves carboxymethyl-amino acetic acid coupling, akin to compound 3 (), but diverges from the thiouracil-aldehyde condensations in . Diclofenac conjugate 6i requires multi-step heating and chromatography, emphasizing scalability challenges compared to the target’s straightforward coupling .
Perfluorinated compounds face regulatory scrutiny due to environmental persistence, whereas the target’s tosylate is metabolically labile .
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Biological Activity
2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid; 4-methylbenzenesulfonate, also known as N-(Carboxymethyl)-N-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-YL)propyl]-glycine, is a synthetic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : 2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid
- Molecular Formula : C₁₁H₁₄N₂O₆
- Molecular Weight : 270.239 g/mol
- CAS Number : 207613-06-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound has been shown to modulate several signaling pathways and enzyme activities, which can lead to therapeutic effects in various diseases.
Key Molecular Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It interacts with cell surface receptors that modulate cellular responses.
Biological Activity
Research indicates that 2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid exhibits several biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies have reported that it can reduce inflammation markers in various cell types, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary tests show effectiveness against a range of bacteria and fungi, indicating its potential as an antimicrobial agent.
- Anticancer Potential : Some studies have suggested that this compound may inhibit the growth of cancer cells through apoptosis induction.
Table 1: Summary of Biological Activities
Case Study Insights
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers when treated with varying doses of the compound over a four-week period. This suggests its potential for therapeutic use in autoimmune conditions.
Another investigation assessed the antimicrobial properties against clinical strains of bacteria. The disk diffusion method revealed notable inhibition zones for both gram-positive and gram-negative bacteria, supporting further exploration into its use as an alternative antibiotic.
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and how can its purity be validated?
Answer:
- Synthesis: The compound’s dioxopyrrol-1-yl group suggests maleimide-based conjugation chemistry. A viable route involves reacting 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid with oxalyl chloride in dry dichloromethane (DCM) to activate the carboxyl group, followed by coupling with a carboxymethyl-aminopropyl intermediate. The sulfonate counterion may be introduced via ion exchange .
- Purity Validation: Use reversed-phase HPLC with UV detection (e.g., 254 nm) paired with solid-phase extraction (SPE) using Oasis HLB cartridges to isolate the compound from byproducts. Confirm purity via LC-MS (ESI+) to detect molecular ions matching the expected molecular formula .
Basic: How can the solubility and stability of this compound be characterized under physiological conditions?
Answer:
- Solubility: Perform pH-dependent solubility assays in buffers (e.g., PBS, pH 7.4) and organic-aqueous mixtures. The 4-methylbenzenesulfonate group enhances aqueous solubility, but aggregation may occur at high concentrations—monitor via dynamic light scattering (DLS) .
- Stability: Conduct accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Quantify degradation products using HPLC-UV/Vis and compare to synthetic standards. Use deuterated solvents in NMR (e.g., D₂O, DMSO-d₆) to track structural changes .
Advanced: How can researchers optimize the conjugation efficiency of this compound with thiol-containing biomolecules (e.g., proteins, peptides)?
Answer:
- Reaction Optimization: Apply factorial design to test variables: pH (6.5–8.0), molar ratio (1:1 to 1:5 compound-to-thiol), temperature (4–25°C), and reaction time (1–24 hours). Monitor conjugation via SDS-PAGE or MALDI-TOF for mass shifts. The maleimide group reacts selectively with free thiols under mild conditions, but excess reagent may require quenching with cysteine .
- Theoretical Framework: Link reaction kinetics to the Hard-Soft Acid-Base (HSAB) theory, where maleimide (soft electrophile) preferentially reacts with thiols (soft nucleophiles). Adjust reaction pH to deprotonate thiols (pKa ~8.3) while avoiding maleimide hydrolysis .
Advanced: How can analytical challenges such as co-elution of epimers or degradation products be resolved?
Answer:
- Chromatographic Separation: Use chiral columns (e.g., Chiralpak IA/IB) or hydrophilic interaction liquid chromatography (HILIC) to resolve epimers. For degradation products, optimize gradient elution with mobile phases containing 0.1% formic acid and acetonitrile. Confirm peaks via high-resolution MS/MS .
- Data Analysis: Apply multivariate statistical tools (e.g., PCA) to distinguish degradation pathways. Cross-validate with 2D NMR (COSY, HSQC) to assign stereochemistry and identify hydrolyzed byproducts .
Methodological: How to design experiments assessing the compound’s stability in biological matrices (e.g., serum, lysates)?
Answer:
- Experimental Design: Use a time-course study (0–48 hours) with spiked matrices (e.g., fetal bovine serum). Quench reactions at intervals with 1% formic acid. Extract the compound via SPE (HLB cartridges) and quantify using a deuterated internal standard (e.g., triclosan-d₃) to correct for matrix effects .
- Statistical Framework: Apply kinetic modeling (e.g., first-order decay) to calculate half-life. Compare stability across matrices using ANOVA, with post-hoc tests (e.g., Tukey’s HSD) .
Data Contradiction: How to address discrepancies in reported conjugation efficiencies across studies?
Answer:
- Root-Cause Analysis: Evaluate methodological variables: thiol accessibility (e.g., reduced vs. oxidized cysteine), buffer composition (e.g., presence of EDTA to prevent metal-catalyzed oxidation), and analytical techniques (e.g., fluorescence vs. UV detection limits) .
- Unified Protocol: Propose a standardized method in collaborative studies, including pre-reduction of disulfide bonds with TCEP (pH 7.0, 30 minutes) and quantification via calibrated fluorometric assays (e.g., ThioGlo-1) .
Theoretical: How does the sulfonate group influence the compound’s interaction with biomembranes or receptors?
Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s electrostatic potential surface to predict membrane permeability. The sulfonate group likely reduces passive diffusion across lipid bilayers but enhances binding to cationic residues on receptors. Validate with surface plasmon resonance (SPR) to measure binding kinetics .
- Experimental Validation: Compare cellular uptake (e.g., in HEK293 cells) of the sulfonate derivative vs. its non-sulfonated analog using confocal microscopy with a fluorescent tag .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
